Ciwujianoside C2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C60H94O26 |

|---|---|

分子量 |

1231.4 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C60H94O26/c1-24-12-17-60(55(75)86-53-46(73)42(69)39(66)31(81-53)22-78-50-47(74)43(70)48(32(82-50)23-76-27(4)61)84-51-44(71)40(67)36(63)25(2)79-51)19-18-58(8)28(29(60)20-24)10-11-34-57(7)15-14-35(56(5,6)33(57)13-16-59(34,58)9)83-54-49(38(65)30(62)21-77-54)85-52-45(72)41(68)37(64)26(3)80-52/h10,25-26,29-54,62-74H,1,11-23H2,2-9H3/t25-,26-,29-,30-,31+,32+,33?,34?,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57-,58+,59+,60-/m0/s1 |

InChI 键 |

NPCYPPUNOYDHKT-DUZFEBTFSA-N |

手性 SMILES |

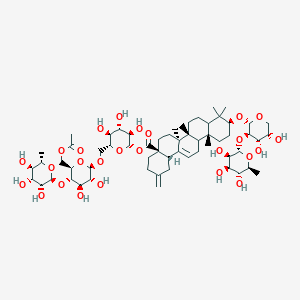

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CCC7[C@]8(CC[C@@H](C(C8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)O)O)O)COC(=O)C)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)COC(=O)C)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

The Structural Elucidation of Ciwujianoside C2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C2 is a complex triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Acanthopanax senticosus, a plant with a long history in traditional medicine. The structural determination of such natural products is a critical step in drug discovery and development, providing the foundational blueprint for understanding its bioactivity and potential therapeutic applications. This technical guide outlines the multifaceted experimental approach required for the complete chemical structure elucidation of this compound, based on established methodologies for related compounds. While the specific experimental data for this compound is primarily found in a 1988 publication in the Chemical and Pharmaceutical Bulletin, this guide details the necessary experimental protocols and data interpretation strategies.[1]

Isolation and Purification

The initial step in the structural elucidation of this compound involves its isolation from the raw plant material. A general protocol for isolating Ciwujianosides from the leaves of Acanthopanax senticosus is as follows:

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and crushed leaves of Acanthopanax senticosus are subjected to reflux extraction with 70% ethanol (B145695). This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Solvent Removal: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Macroporous Resin Chromatography: The crude extract is then subjected to column chromatography using a macroporous adsorbent resin (e.g., AB-8). Elution is performed with a stepwise gradient of ethanol in water (e.g., pure water, 30% ethanol, 60% ethanol, 95% ethanol) to separate compounds based on polarity.

-

Reversed-Phase Chromatography: Fractions enriched with Ciwujianosides are further purified using reversed-phase silica (B1680970) gel chromatography (e.g., C18). A gradient of methanol (B129727) or acetonitrile (B52724) in water is commonly used as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC, often on a C18 column, to yield the pure compound. The purity is typically assessed by analytical HPLC with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD).

Structural Characterization by Spectroscopic Methods

Once isolated, the structure of this compound is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern, which aids in identifying the aglycone and sugar moieties and their sequence.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source is typically used.

-

Analysis: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. Data is acquired in both positive and negative ion modes to obtain comprehensive fragmentation information. Tandem mass spectrometry (MS/MS) experiments are performed on the parent ion to study its fragmentation pathways.

Data Presentation: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C60H94O26 | BioHippo |

| CAS Number | 114892-56-7 | BioHippo |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required to establish the complete structure, including the stereochemistry.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., pyridine-d5, methanol-d4, or DMSO-d6).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Experiments:

-

1D NMR: ¹H NMR provides information on the number and types of protons, while ¹³C NMR reveals the number and types of carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and the linkage between the aglycone and sugar units.

-

-

Data Presentation: Representative NMR Data for Triterpenoid Saponins

Specific ¹H and ¹³C NMR data for this compound is not publicly available. The following is a representative table structure.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Aglycone | ||

| C-1 | ... | ... |

| C-2 | ... | ... |

| C-3 | ... | ... |

| ... | ... | ... |

| Sugar Moiety 1 | ||

| C-1' | ... | ... |

| ... | ... | ... |

| Sugar Moiety 2 | ||

| C-1'' | ... | ... |

| ... | ... | ... |

Structure Elucidation Workflow

The logical flow for determining the structure of this compound from the acquired data is visualized in the following diagram.

Caption: Workflow for the Structure Elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of chromatographic separation techniques and advanced spectroscopic methods. While this guide provides a comprehensive framework for this process, the detailed quantitative data from mass spectrometry and NMR spectroscopy, as published in the primary scientific literature, is indispensable for the final and unambiguous determination of its complex chemical structure. This foundational knowledge is paramount for any further research into the pharmacological properties and therapeutic potential of this intricate natural product.

References

Natural Sources of Ciwujianoside C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C2 is a triterpenoid (B12794562) saponin (B1150181) that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the diverse family of ciwujianosides, it is primarily sought after for its therapeutic promise. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and analysis, and insights into its biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The principal natural source of this compound is the plant species Acanthopanax senticosus, also known by its synonym Eleutherococcus senticosus and commonly referred to as Siberian Ginseng.[1] This adaptogenic herb, belonging to the Araliaceae family, is native to Northeastern Asia.

Plant Part Distribution

This compound, along with other related saponins (B1172615), is predominantly found in the leaves of Acanthopanax senticosus.[1] While other parts of the plant, such as the roots and stems, contain various bioactive compounds, the leaves are the primary source for the isolation of this particular saponin.

Quantitative Data on Saponin Content

Direct comparative data on the concentration of this compound across different Acanthopanax species is limited in the currently available literature. However, studies on the total saponin content in the leaves of Eleutherococcus senticosus from various geographical locations provide valuable insight into the potential yield variability. The following table summarizes the total saponin content from different regions, which can serve as a proxy for estimating the relative abundance of ciwujianosides.

| Sample Origin | Total Saponin Content (mg/g) |

| Region S1 | 74.28 ± 0.733 |

| Region S19 | 69.89 ± 1.098 |

| Other regions show variability | Data not specified for each region |

Note: The data represents total saponin content and not specifically this compound. The original study analyzed samples from 29 different regions, with S1 and S19 having the highest concentrations.

Experimental Protocols

Extraction and Isolation of Triterpenoid Saponins (Adapted for Leaves)

The following protocol is adapted from a method for extracting triterpenoid saponins from the fruits of Acanthopanax senticosus and is applicable for the isolation of this compound from the leaves.[2][3]

2.1.1. Extraction

-

Dry the leaves of Acanthopanax senticosus and grind them into a fine powder.

-

Reflux the powdered leaves with 70% ethanol (B145695) (EtOH) three times, with each reflux lasting for 2 hours.

-

Combine the ethanolic extracts and concentrate them under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and perform successive partitioning with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Collect the n-BuOH fraction, as triterpenoid saponins are typically enriched in this fraction.

2.1.2. Isolation and Purification

-

Subject the n-BuOH fraction to column chromatography on a silica (B1680970) gel column (200–300 mesh).

-

Elute the column with a gradient of dichloromethane/methanol (CH2Cl2/MeOH) ranging from 100:1 to 0:1 to obtain several fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Further purify the saponin-rich fractions using reverse-phase column chromatography (ODS).

-

Finally, utilize semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., MeOH/H2O gradient) to isolate pure this compound.

Workflow for Extraction and Isolation of this compound

Caption: A generalized workflow for the extraction and isolation of this compound.

Quantitative Analysis by UPLC-MS/MS

A sensitive and accurate method for the quantification of ciwujianosides involves Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

2.2.1. Chromatographic Conditions

-

Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.

-

Gradient Program: A typical gradient might be: 0-1 min, 2% A; 1-3 min, 2-10% A; 3-5 min, 10-20% A; 5-9 min, 20-55% A; 9-13 min, 55-70% A; 13-19 min, 70-80% A; 19-22 min, 80-98% A; followed by re-equilibration.

-

Flow Rate: Approximately 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 35°C.

2.2.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Scan Type: Full scan or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Scan Range: m/z 100-1500.

-

Collision Energy: Optimized for the specific transition of this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound are an active area of research. However, studies on closely related ciwujianosides provide strong indications of their potential mechanisms of action, particularly in the context of inflammation.

Inhibition of the NF-κB Signaling Pathway

Research on "Ciwujianoside C" has demonstrated its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a central regulator of the inflammatory response.

Mechanism of Action:

-

In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and subsequently degraded.

-

This degradation releases the NF-κB (p65/p50) dimer.

-

The active NF-κB dimer translocates to the nucleus.

-

In the nucleus, it binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.

-

Ciwujianoside C has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and nuclear translocation. This leads to a downstream reduction in the expression of inflammatory mediators.

NF-κB Signaling Pathway Inhibition by Ciwujianoside C

Caption: Proposed mechanism of NF-κB pathway inhibition by Ciwujianoside C.

Potential Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. Several natural products, including other triterpenoid saponins, are known to modulate MAPK signaling.[5][6][7] The MAPK cascade, which includes ERK, JNK, and p38, is often upstream of NF-κB activation. While direct evidence for this compound is pending, it is plausible that its anti-inflammatory effects may also involve the modulation of the MAPK pathway. Further research is warranted to elucidate the specific interactions of this compound with this pathway.

Conclusion

Acanthopanax senticosus leaves stand out as the primary natural source of this compound. The methodologies for its extraction, isolation, and quantification are well-established, with UPLC-MS/MS providing a highly sensitive and specific analytical tool. Preliminary evidence on related compounds suggests that the biological activity of this compound may be mediated through the inhibition of key inflammatory signaling pathways such as NF-κB. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future studies should focus on obtaining more precise quantitative data for this compound across different Acanthopanax species and definitively elucidating its molecular mechanisms of action.

References

- 1. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant [mdpi.com]

- 2. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]

- 3. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK signaling regulates c-MYC for melanoma cell adaptation to asparagine restriction | EMBO Reports [link.springer.com]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of Ciwujianoside C2 in Acanthopanax senticosus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside C2, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Acanthopanax senticosus (Siberian ginseng), has garnered significant interest for its potential pharmacological activities. Despite its importance, the biosynthetic pathway leading to this complex natural product remains largely unelucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of triterpenoid saponin biosynthesis with transcriptomic data from A. senticosus. We delineate the key enzymatic steps from the cyclization of 2,3-oxidosqualene (B107256) to the intricate tailoring of the aglycone and subsequent glycosylations. This document is intended to serve as a foundational resource for researchers seeking to understand and engineer the production of this compound and other related bioactive compounds.

Introduction

Acanthopanax senticosus, a member of the Araliaceae family, is a medicinal plant with a long history of use in traditional medicine. Its pharmacological properties are attributed to a diverse array of secondary metabolites, including a rich variety of triterpenoid saponins (B1172615).[1][2] Among these, this compound, a complex oleanane-type saponin, is of particular interest due to its potential therapeutic applications.

The biosynthesis of triterpenoid saponins is a multi-step process initiated from the isoprenoid pathway, leading to the formation of a triterpene backbone, which is then extensively modified by a series of oxidation and glycosylation reactions.[3][4] These modifications, catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs) respectively, are responsible for the vast structural diversity of saponins.[5]

This guide will detail the proposed biosynthetic pathway of this compound, leveraging the known chemical structure of the molecule and drawing parallels with characterized pathways of similar compounds in other plant species. Furthermore, we will correlate these proposed steps with candidate genes identified in the transcriptome of A. senticosus.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through three major stages:

-

Formation of the β-amyrin backbone.

-

Oxidative modification of β-amyrin to form the 30-noroleanane aglycone.

-

Stepwise glycosylation of the aglycone to yield this compound.

From Mevalonate (B85504) to β-Amyrin: The Triterpene Skeleton

The journey begins with the mevalonate (MVA) pathway, a conserved route for isoprenoid biosynthesis in plants. Acetyl-CoA is converted through a series of enzymatic reactions to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP) and subsequently squalene (B77637). Squalene epoxidase (SE) then catalyzes the epoxidation of squalene to 2,3-oxidosqualene, the linear precursor for all cyclic triterpenoids.[6]

The first committed step in oleanane-type saponin biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin, a reaction catalyzed by β-amyrin synthase (bAS), a type of oxidosqualene cyclase (OSC). Transcriptomic studies of A. senticosus have identified genes encoding all the enzymes of the MVA pathway, as well as a putative β-amyrin synthase, providing a genetic basis for this initial phase.[6]

The Enigmatic Aglycone: Formation of 30-norolean-12,20(29)-dien-28-oic acid

The aglycone of this compound is 30-norolean-12,20(29)-dien-28-oic acid.[7][8] This structure suggests a series of complex oxidative modifications of the initial β-amyrin skeleton. While the precise sequence of these reactions is yet to be experimentally validated, a plausible pathway can be proposed based on the known activities of cytochrome P450 enzymes in triterpenoid metabolism.

It is hypothesized that the biosynthesis of this unique aglycone involves the following key steps:

-

C-28 Oxidation: The C-28 methyl group of β-amyrin is likely oxidized to a carboxylic acid, a common modification in oleanane (B1240867) saponin biosynthesis, to form oleanolic acid. This reaction is typically catalyzed by a multifunctional C-28 oxidase, often belonging to the CYP716A subfamily of cytochrome P450s.[3][9][10] A CYP716A homolog has been identified in the transcriptome of A. senticosus and is a strong candidate for this enzymatic step.[6]

-

Formation of the 30-noroleanane structure: The "30-nor" designation indicates the loss of a carbon atom, likely from the C-20 position. This is a less common modification and the enzymatic mechanism is not well understood. It may involve a series of oxidative reactions, potentially leading to a decarboxylation event or a rearrangement of the carbon skeleton. Cytochrome P450s are known to catalyze such complex reactions. Further investigation into the diverse CYP families identified in the A. senticosus transcriptome is required to pinpoint the specific enzyme(s) responsible for this transformation.

-

Introduction of the 20(29)-diene: The presence of a double bond at the C-20(29) position is another key feature of the aglycone. This desaturation event is likely catalyzed by a specific cytochrome P450 enzyme.

The proposed pathway from β-amyrin to the aglycone is depicted in the following diagram:

The Sweet Finale: Glycosylation of the Aglycone

The final stage in the biosynthesis of this compound is the sequential attachment of sugar moieties to the aglycone at the C-3 and C-28 positions. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs), each specific for the sugar donor, the acceptor molecule, and the linkage position.

The structure of this compound reveals a complex branched sugar chain.[7] The glycosylation pattern is as follows:

-

At C-3: An arabinopyranosyl group is attached, which is further glycosylated with a rhamnopyranosyl group.

-

At C-28: A glucopyranosyl group is attached, which is then extended with another glucopyranosyl group. This second glucose is further modified with an acetyl group and a rhamnopyranosyl group.

The biosynthesis of this intricate sugar chain requires a consortium of specific UGTs, including UDP-arabinofuranosyltransferases, UDP-rhamnosyltransferases, and UDP-glucosyltransferases, as well as an acetyltransferase. Transcriptome analysis of A. senticosus has revealed a large number of candidate UGT genes, particularly from the UGT73 and UGT74 families, which are known to be involved in saponin biosynthesis in other plants.[7][11][12][13] Functional characterization of these candidate UGTs is necessary to elucidate their precise roles in the assembly of the this compound sugar chains.

The proposed glycosylation steps are illustrated below:

Quantitative Data

Currently, there is limited publicly available quantitative data specifically for this compound in different tissues of Acanthopanax senticosus. However, studies on the overall triterpenoid saponin content provide a general understanding of their distribution. Comprehensive metabolic profiling has shown that the leaves of A. senticosus are a rich source of various triterpenoid saponins.[14][15] Further quantitative analysis using methods like HPLC-MS is required to determine the precise concentrations of this compound in different plant parts and under various growth conditions.

| Compound | Plant Part | Concentration Range (mg/g dry weight) | Reference |

| Total Triterpenoid Saponins | Leaves | High (Specific values vary) | [14][15] |

| This compound | Leaves | Data Not Available | - |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on the functional characterization of the candidate enzymes identified through transcriptomics. The following are generalized protocols for the heterologous expression and in vitro assay of candidate CYPs and UGTs.

Heterologous Expression of Candidate Cytochrome P450s in Yeast

This protocol describes the expression of a candidate CYP from A. senticosus in Saccharomyces cerevisiae to test its catalytic activity on a putative substrate, such as β-amyrin or oleanolic acid.[16][17][18][19]

Experimental Workflow:

References

- 1. Functional specialization of UDP‐glycosyltransferase 73P12 in licorice to produce a sweet triterpenoid saponin, glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolome and transcriptome analyses provide new insights into the mechanisms underlying the enhancement of medicinal component content in the roots of Acanthopanax senticosus (Rupr. et Maxim.) Harms through foliar application of zinc fertilizer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Identification of HhUGT74AG11—A Key Glycosyltransferase Involved in Biosynthesis of Oleanane-Type Saponins in Hedera helix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 30-Noroleana-12,20(29)-dien-28-oic acid, 3-(α-L-arabinopyranosyloxy)-, (3β)- | 102719-83-5 [chemicalbook.com]

- 9. Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The UGT73 Family of Glycosyltransferases in Plants: Gene Structure, Catalytic Mechanisms, and Biological Functions [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification and analysis of UGT genes associated with triterpenoid saponin in soapberry (Sapindus mukorossi Gaertn.) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhancing cross-organelle coordination to advance plant cytochrome P450 functionality in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Ciwujianoside C2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C2, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Acanthopanax senticosus (Siberian Ginseng), has garnered attention within the scientific community for its potential pharmacological activities. This technical guide provides a detailed overview of the physical and chemical properties of this compound, alongside methodologies for its study, to support further research and development in the fields of natural product chemistry and drug discovery.

Physical and Chemical Properties

This compound is a complex glycoside with the molecular formula C60H94O26 and a molecular weight of 1231.37 g/mol .[1][2] It typically presents as a powder and exhibits solubility in dimethyl sulfoxide (B87167) (DMSO).[2] Detailed quantitative data for its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C60H94O26 | [1][2] |

| Molecular Weight | 1231.37 g/mol | [1][2] |

| CAS Number | 114892-56-7 | [2][3] |

| Physical Description | Powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [2] |

Note: Specific quantitative data for melting point and detailed spectroscopic characteristics require access to the original characterization studies.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to be complex, showing a multitude of signals corresponding to the triterpenoid aglycone and the sugar moieties. Key signals would include those for anomeric protons of the sugar units, methyl groups of the aglycone, and olefinic protons if present in the aglycone structure.

-

¹³C-NMR: The carbon NMR spectrum would provide detailed information on the carbon skeleton. Characteristic signals would include those for the carbonyl carbons of ester groups, anomeric carbons of the sugar residues, and the numerous carbons of the triterpenoid core.[4][5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is anticipated to display characteristic absorption bands for various functional groups. These would likely include:

-

A broad band in the region of 3400 cm⁻¹ corresponding to O-H stretching vibrations of the numerous hydroxyl groups.

-

Bands in the region of 2900 cm⁻¹ due to C-H stretching vibrations of the alkyl groups.

-

A sharp peak around 1730 cm⁻¹ indicative of C=O stretching from the ester linkages.

-

Absorption bands in the 1000-1100 cm⁻¹ region, characteristic of C-O stretching vibrations within the glycosidic bonds.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. In techniques like Electrospray Ionization (ESI-MS), the molecule would be expected to form adducts such as [M+H]⁺ or [M+Na]⁺. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, including the sequential loss of sugar residues, which is instrumental in determining the glycosylation sequence.[7]

Biological Activity and Mechanism of Action

This compound has been reported to enhance the activity of pancreatic lipase (B570770) in vitro.[1] Pancreatic lipase is a key enzyme in the digestion of dietary fats. The enhancement of its activity could have implications for metabolic processes and nutrient absorption.

Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the detailed signaling pathways through which this compound exerts its effects on pancreatic lipase. Further research is required to elucidate the molecular mechanisms involved.

Experimental Protocols

Extraction and Isolation of this compound from Acanthopanax senticosus

While a specific, detailed protocol for the isolation of this compound is not provided in the readily available literature, a general methodology for the extraction and purification of saponins (B1172615) from Acanthopanax senticosus can be adapted.[8][9][10][11][12]

Caption: General workflow for the extraction and isolation of this compound.

Protocol Details:

-

Extraction: The dried and powdered leaves of Acanthopanax senticosus are extracted with an aqueous ethanol solution (typically 70%) using methods such as maceration, reflux, or sonication.

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the ethanol.

-

Partitioning: The concentrated aqueous extract is then partitioned against an immiscible organic solvent, such as n-butanol, to separate the saponins from more polar compounds.

-

Chromatography: The n-butanol fraction is subjected to various chromatographic techniques, including column chromatography over silica gel or octadecylsilyl (ODS) silica gel, to separate the different saponins.

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and further purified using preparative HPLC to yield the pure compound.

Pancreatic Lipase Activity Assay

The effect of this compound on pancreatic lipase activity can be assessed using an in vitro assay. A common method involves monitoring the hydrolysis of a substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. biocrick.com [biocrick.com]

- 3. ebiohippo.com [ebiohippo.com]

- 4. mdpi.com [mdpi.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]

- 9. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on Extraction and Purification of Acanthopanax senticosus Polyphenols by an Ionic Liquid-Assisted Aqueous Two-Phase System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of the particles of Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inha.elsevierpure.com [inha.elsevierpure.com]

Spectroscopic Data of Ciwujianoside C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ciwujianoside C2, a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Acanthopanax senticosus (Rupr. et Maxim.) Harms. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting available spectroscopic information, outlining detailed experimental protocols, and illustrating the analytical workflow.

Introduction to this compound

This compound is a complex triterpenoid saponin belonging to the oleanane-type. It has been identified as one of the numerous bioactive constituents of Acanthopanax senticosus, a plant widely used in traditional medicine. The molecular formula of this compound is C60H94O26, and its CAS number is 114892-56-7[1][2]. The structural elucidation of this compound and its congeners was first reported in 1988[3].

Spectroscopic Data

The definitive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound are detailed in the primary literature. While the full experimental dataset from the original publication could not be accessed for this guide, the following tables are structured to present such data in a clear and standardized format, as is customary in the field of natural product chemistry.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are fundamental for the structural elucidation of complex natural products like this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The assignments are typically confirmed through a combination of 1D (¹H, ¹³C, DEPT) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound (Placeholder Data)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Note: The specific ¹H NMR data for this compound from the primary literature is required to populate this table.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Placeholder Data)

| Position | δC (ppm) | DEPT |

| ... | ... | ... |

| ... | ... | ... |

| ... | ... | ... |

Note: The specific ¹³C NMR data for this compound from the primary literature is required to populate this table.

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure and the identification of its components. For large glycosides like this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | Observed m/z | Ion Type | Molecular Formula |

| ESI | To be specified | To be specified | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ | C60H94O26 |

Note: Specific high-resolution mass spectrometry (HRMS) data, including the exact mass and fragmentation pattern for this compound, would be found in the primary literature.

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectroscopic data for triterpenoid saponins (B1172615) like this compound, based on standard practices in the field[1][4].

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer, such as a Bruker Avance 500 MHz or 600 MHz instrument, equipped with a cryoprobe is typically used for the analysis of complex natural products.

-

Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly pyridine-d5 (B57733) (C5D5N), methanol-d4 (B120146) (CD3OD), or dimethyl sulfoxide-d6 (DMSO-d6). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

1D NMR Spectra :

-

¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are recorded to differentiate between CH3, CH2, CH, and quaternary carbons.

-

-

2D NMR Spectra :

-

COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) : To determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons and elucidate the relative stereochemistry.

-

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source is typically employed.

-

Sample Introduction : The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization : ESI is performed in either positive or negative ion mode. In positive mode, adducts such as [M+H]⁺ and [M+Na]⁺ are commonly observed. In negative mode, the deprotonated molecule [M-H]⁻ is typically detected.

-

Tandem Mass Spectrometry (MS/MS) : To obtain structural information, fragmentation of the precursor ion is induced by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions provide information about the structure of the aglycone and the sequence and linkage of the sugar moieties.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual representation of how this compound might interact with a cellular signaling pathway, given that some saponins are known to modulate such pathways.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. α-Glucosidase Inhibitory Constituents from Acanthopanax senticosus Harm Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection and Characterization of the Metabolites of Ciwujianoside B in Rats Based on UPLC-Fusion Lumos Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Ciwujianoside C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C2, a triterpenoid (B12794562) saponin (B1150181) isolated from Acanthopanax senticosus (also known as Siberian ginseng), is a member of the ciwujianoside family of natural products. While research into the specific biological activities of this compound is in its nascent stages, the broader class of ciwujianosides has demonstrated a range of promising pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. This technical guide provides a summary of the currently known biological activities of this compound, alongside a more detailed exploration of the activities of closely related ciwujianosides to highlight potential avenues for future research. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Biological Activities of this compound and Related Compounds

To date, the primary reported biological activity of this compound is its ability to enhance pancreatic lipase (B570770) activity in vitro. This suggests a potential role in modulating lipid metabolism. However, extensive screening for other biological effects has not yet been published. In contrast, other ciwujianoside analogs have been more thoroughly investigated, revealing a spectrum of activities that suggest promising therapeutic applications.

Quantitative Data Summary

The following table summarizes the known biological activities of this compound and compares them with the activities of other prominent ciwujianosides. This comparative data is essential for formulating hypotheses about the potential, yet unconfirmed, activities of this compound.

| Compound | Biological Activity | Cell Line(s) | Assay(s) | Key Findings |

| This compound | Enhancement of Pancreatic Lipase Activity | Not Applicable | In vitro enzyme activity assay | Enhances the activity of pancreatic lipase. |

| Ciwujianoside C | Neuroprotection | MCAO/R rats, BV2 microglia, HT22 cells | Infarct size measurement, neurological scoring, cell viability assays, iron accumulation assays | Reduces infarct size, improves neurological scores, enhances cell viability, and decreases iron accumulation by suppressing ferroptosis via the NNAT/NF-κB pathway.[1] |

| Ciwujianoside C3 | Anti-inflammatory | RAW 264.7 macrophages | Griess assay, ELISA, Western blot, RT-PCR | Inhibits LPS-induced production of NO, TNF-α, IL-6, and PGE2 by suppressing the TLR4/NF-κB and MAPK signaling pathways.[2] |

| Ciwujianoside E | Anti-cancer (Burkitt Lymphoma) | Burkitt lymphoma cell lines | Cell proliferation and invasion assays, Western blot | Inhibits cell proliferation and invasion by blocking the ENO1-plasminogen interaction and subsequent TGF-β1 activation, leading to suppression of the PI3K-AKT and EMT signaling pathways.[3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used in the study of ciwujianosides.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., RAW 264.7, HT22) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

Western Blot Analysis

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the logical flow of research.

References

In Vitro Anti-inflammatory Effects of Ciwujianoside C2: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research specifically detailing the in vitro anti-inflammatory effects of Ciwujianoside C2 is limited. This guide leverages comprehensive data from studies on the closely related compound, Ciwujianoside C3 , to provide a representative technical overview of the potential anti-inflammatory mechanisms and experimental methodologies relevant to this class of compounds. All quantitative data and specific experimental protocols cited herein pertain to studies conducted on Ciwujianoside C3.

Executive Summary

Ciwujianosides, a group of triterpenoid (B12794562) saponins (B1172615) isolated from plants of the Acanthopanax genus, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects. This technical guide provides a detailed examination of the in vitro anti-inflammatory activities of this compound class, with a specific focus on the mechanisms elucidated for Ciwujianoside C3. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document outlines the quantitative effects on inflammatory mediators, detailed experimental protocols for replication, and visual representations of the involved signaling cascades and workflows.

Quantitative Data Summary

The anti-inflammatory effects of Ciwujianoside C3 have been quantified in studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The following tables summarize the key findings.

Table 1: Effect of Ciwujianoside C3 on Nitric Oxide (NO) Production

| Treatment | Concentration (µg/mL) | NO Production (% of LPS control) |

| Control | - | Not Applicable |

| LPS (200 ng/mL) | - | 100% |

| Ciwujianoside C3 + LPS | 10 | Significantly Reduced |

| Ciwujianoside C3 + LPS | 20 | Significantly Reduced |

| Ciwujianoside C3 + LPS | 40 | Significantly Reduced |

Note: Specific percentage reductions were not provided in the source material, but a dose-dependent significant reduction was reported.

Table 2: Effect of Ciwujianoside C3 on Pro-inflammatory Cytokine Production

| Cytokine | Ciwujianoside C3 Concentration (µg/mL) | Inhibition of Production |

| IL-6 | 10, 20, 40 | Dose-dependent inhibition |

| TNF-α | 10, 20, 40 | Dose-dependent inhibition |

| PGE2 | 10, 20, 40 | Dose-dependent inhibition |

Table 3: Effect of Ciwujianoside C3 on Pro-inflammatory Enzyme Expression

| Enzyme | Ciwujianoside C3 Concentration (µg/mL) | Effect on Protein and mRNA Expression |

| iNOS | 10, 20, 40 | Dose-dependent decrease |

| COX-2 | 10, 20, 40 | Dose-dependent decrease |

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate the in vitro anti-inflammatory effects of Ciwujianoside C3.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with varying concentrations of Ciwujianoside C3 for 1 hour before stimulation with 200 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Viability Assay (MTS Assay)

Cell viability is assessed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Following treatment with Ciwujianoside C3, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well and incubated. The absorbance is then measured at 490 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatants. The Griess reagent is added to the supernatants, and the absorbance at 540 nm is measured. The concentration of nitrite (B80452), a stable metabolite of NO, is determined by comparison with a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Prostaglandin E2 (PGE2) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

To determine the expression levels of key inflammatory proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated and total forms of Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p65 (a subunit of NF-κB). After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

To measure the mRNA expression levels of iNOS and COX-2, total RNA is extracted from the cells and reverse-transcribed into cDNA. Quantitative PCR is then performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of Ciwujianoside C3 are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

dot

The Neuroprotective Potential of Ciwujianoside C2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C2, a triterpenoid (B12794562) saponin (B1150181) isolated from Acanthopanax senticosus, has emerged as a promising candidate for neuroprotection. This technical guide synthesizes the current scientific evidence for the neuroprotective properties of this compound, with a particular focus on its role in mitigating cerebral ischemia-reperfusion injury. Saponins derived from Acanthopanax senticosus have been investigated for a range of therapeutic benefits, including anti-inflammatory and neuroprotective effects. Recent studies have pinpointed this compound as a key bioactive constituent with a novel mechanism of action centered on the inhibition of ferroptosis, a form of iron-dependent regulated cell death implicated in various neurodegenerative conditions. This document provides a detailed overview of the experimental evidence, proposed signaling pathways, and methodologies used to evaluate the neuroprotective potential of this compound.

Core Mechanism of Action: Inhibition of Ferroptosis

The primary neuroprotective mechanism of this compound identified to date is the suppression of ferroptosis in the context of cerebral ischemia-reperfusion injury. This process is mediated through the NNAT/NF-κB signaling pathway. In cellular and animal models of stroke, this compound has been shown to enhance the expression of Neuronatin (NNAT), which in turn inhibits the activation of the nuclear factor kappa B (NF-κB) signaling cascade. The downregulation of NF-κB activity leads to the restoration of key anti-ferroptotic proteins, Glutathione (B108866) Peroxidase 4 (GPX4) and Ferritin Heavy Chain 1 (FTH1), ultimately reducing iron accumulation and subsequent lipid peroxidation-induced cell death.

Signaling Pathway

The proposed signaling cascade for the neuroprotective action of this compound is depicted below.

Experimental Evidence

The neuroprotective effects of this compound have been demonstrated in both in vivo and in vitro models of cerebral ischemia-reperfusion injury.

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

In a rat model of stroke induced by MCAO/R, administration of this compound resulted in significant neuroprotection. Key findings include a reduction in cerebral infarct size and improved neurological scores. Furthermore, treatment with this compound led to a decrease in markers of oxidative stress and ferroptosis, such as malondialdehyde (MDA) and iron accumulation, and an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (GSH). The expression of the anti-ferroptotic proteins GPX4 and FTH1 was also restored in the brains of treated animals.

In Vitro Models: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

The protective effects of this compound were further validated in neuronal (HT22) and microglial (BV2) cell lines subjected to OGD/R, an in vitro model of ischemia-reperfusion. In these cell-based assays, this compound demonstrated an ability to enhance cell viability, reduce iron accumulation, and restore the expression of GPX4 and FTH1. Notably, the neuroprotective effects of this compound were abolished when NNAT was knocked down, confirming its critical role in the signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the aforementioned studies. Note: The exact mean values and standard deviations are not publicly available and are represented here with qualitative descriptions based on graphical representations from the source publication.

Table 1: In Vivo Neuroprotective Effects of this compound in MCAO/R Rats

| Parameter | MCAO/R Control Group | MCAO/R + this compound | Outcome |

| Infarct Volume | Significantly Increased | Significantly Reduced | Neuroprotection |

| Neurological Score | Significantly Impaired | Significantly Improved | Functional Recovery |

| Fe2+ Concentration | Significantly Increased | Significantly Reduced | Anti-ferroptotic |

| GSH Level | Significantly Decreased | Significantly Increased | Antioxidant |

| MDA Level | Significantly Increased | Significantly Reduced | Antioxidant |

| SOD Activity | Significantly Decreased | Significantly Increased | Antioxidant |

| TNF-α Level | Significantly Increased | Significantly Reduced | Anti-inflammatory |

| IL-1β Level | Significantly Increased | Significantly Reduced | Anti-inflammatory |

| FTH1 Expression | Significantly Decreased | Significantly Increased | Anti-ferroptotic |

| GPX4 Expression | Significantly Decreased | Significantly Increased | Anti-ferroptotic |

Table 2: In Vitro Neuroprotective Effects of this compound in OGD/R-Treated Cells

| Parameter | Cell Line | OGD/R Control Group | OGD/R + this compound | Outcome |

| Cell Viability | HT22, BV2 | Significantly Decreased | Significantly Increased | Cytoprotective |

| Iron Accumulation | HT22, BV2 | Significantly Increased | Significantly Decreased | Anti-ferroptotic |

| FTH1 Expression | HT22, BV2 | Significantly Decreased | Significantly Increased | Anti-ferroptotic |

| GPX4 Expression | HT22, BV2 | Significantly Decreased | Significantly Increased | Anti-ferroptotic |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental procedures used to assess the neuroprotective properties of this compound.

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

A widely used animal model to simulate focal cerebral ischemia.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Anesthesia: Animals are anesthetized, often with an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

-

Drug Administration: this compound is administered, typically via intraperitoneal injection, at a predetermined dose and time point relative to the ischemic insult.

-

Neurological Assessment: Neurological deficits are assessed at various time points post-reperfusion using standardized scoring systems (e.g., modified Neurological Severity Score).

-

Tissue Analysis: After a set duration, animals are euthanized, and brain tissues are collected for analysis of infarct volume (using 2,3,5-triphenyltetrazolium chloride staining), protein expression (Western blot), oxidative stress markers (ELISA or colorimetric assays), and histology.

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This cell-based model mimics the ischemic and reperfusion conditions experienced by brain cells during a stroke.

-

Cell Culture: Mouse hippocampal neuronal cells (HT22) or microglial cells (BV2) are cultured under standard conditions.

-

Oxygen-Glucose Deprivation: The standard culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with low oxygen levels (e.g., 1-2% O2) for a specified duration (e.g., 2-4 hours).

-

Reperfusion and Treatment: After the OGD period, the glucose-free medium is replaced with a standard, glucose-containing medium, and the cells are returned to normoxic conditions. This compound is added to the medium at various concentrations.

-

Analysis: After a defined reperfusion period (e.g., 24 hours), cell viability is assessed using assays such as CCK-8 or MTT. Other assays are performed to measure iron content, protein levels, and markers of oxidative stress.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential, primarily through the inhibition of ferroptosis via the NNAT/NF-κB signaling pathway. The evidence from both in vivo and in vitro models of cerebral ischemia-reperfusion injury is compelling. However, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.

-

Dose-Response and Therapeutic Window: Establishing a clear dose-response relationship and defining the optimal therapeutic window for administration post-injury are critical next steps.

-

Safety and Toxicity: Comprehensive toxicological studies are necessary to ensure the safety of this compound for potential clinical use.

-

Efficacy in Other Neurodegenerative Models: Investigating the efficacy of this compound in other models of neurodegeneration where ferroptosis is implicated, such as Parkinson's disease or Alzheimer's disease, could broaden its therapeutic applications.

Hypothesis on the Mechanism of Action of Ciwujianoside C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for Ciwujianoside C2 is limited in publicly available scientific literature. This document, therefore, presents a series of well-founded hypotheses based on the established biological activities of structurally similar compounds, namely Ciwujianoside C, Ciwujianoside C3, and Ciwujianoside E. These related saponins, isolated from Acanthopanax species, offer valuable insights into the potential therapeutic pathways that this compound may modulate. The proposed mechanisms center around neuroprotection, anti-inflammatory effects, and anti-cancer activity.

Neuroprotective Hypothesis: Inhibition of Ferroptosis via the NNAT/NF-κB Signaling Pathway

A significant body of research on Ciwujianoside C suggests a potent neuroprotective effect by inhibiting ferroptosis, a form of iron-dependent programmed cell death. It is hypothesized that this compound may share this mechanism.

The proposed signaling cascade suggests that this compound could upregulate Neuronatin (NNAT), which in turn inhibits the activation of the NF-κB signaling pathway.[1] This inhibition would lead to the suppression of ferroptosis, thereby protecting neuronal cells from ischemia-reperfusion injury.[1]

Key Events in the Hypothesized Neuroprotective Pathway:

-

Upregulation of NNAT: this compound may increase the expression of NNAT.

-

Inhibition of NF-κB Activation: Increased NNAT levels are proposed to lead to the suppression of the NF-κB signaling pathway.[1]

-

Suppression of Ferroptosis: By inhibiting NF-κB, this compound could prevent the downstream events of ferroptosis, such as iron accumulation and lipid peroxidation.[1]

-

Enhanced Cell Viability: The overall effect would be an increase in the viability of neuronal cells, particularly under conditions of oxidative stress like cerebral ischemia-reperfusion.[1]

Experimental Protocols:

The following experimental designs, adapted from studies on Ciwujianoside C, could be employed to validate this hypothesis for this compound.

Table 1: Experimental Protocols for Investigating Neuroprotective Effects

| Experiment | Detailed Methodology |

| Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model | Animal Model: Adult male Sprague-Dawley rats. Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery for 2 hours, followed by reperfusion. Administer this compound intravenously at varying doses post-reperfusion. Endpoints: Measure infarct volume using TTC staining, assess neurological deficits using a standardized scoring system, and quantify markers of oxidative stress and ferroptosis (e.g., malondialdehyde, glutathione, GPX4, FTH1) in brain tissue homogenates via ELISA and Western blot.[1] |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model | Cell Lines: BV2 microglia and HT22 hippocampal neuronal cells. Procedure: Subject cells to OGD for a specified period, followed by reperfusion with normal medium. Treat cells with this compound before, during, or after OGD. Endpoints: Assess cell viability using MTT or LDH assays, measure intracellular iron levels, and determine the expression of key proteins in the NNAT/NF-κB pathway (NNAT, p-p65, p-IKBα) and ferroptosis markers (GPX4, FTH1) by Western blot and immunofluorescence.[1] |

| NNAT Knockdown Studies | Procedure: Utilize siRNA to specifically knock down the expression of NNAT in BV2 and HT22 cells. Subsequently, treat the cells with this compound and subject them to OGD/R. Endpoints: Evaluate the same endpoints as in the OGD/R model to determine if the protective effects of this compound are abolished in the absence of NNAT.[1] |

Visualizing the Hypothesized Neuroprotective Pathway:

Caption: Hypothesized neuroprotective mechanism of this compound.

Anti-Inflammatory Hypothesis: Modulation of the TLR4/MAPK/NF-κB Signaling Pathway

Drawing parallels from the anti-inflammatory properties of Ciwujianoside C3, it is proposed that this compound may exert its effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[2] This pathway is a key player in the innate immune response and its activation by ligands such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators.

The hypothesis posits that this compound could inhibit the interaction of LPS with TLR4, thereby preventing the downstream activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB.[2] This would result in a decreased expression of pro-inflammatory enzymes and cytokines.

Key Events in the Hypothesized Anti-Inflammatory Pathway:

-

Inhibition of TLR4 Signaling: this compound may interfere with the binding of inflammatory triggers like LPS to TLR4.[2]

-

Suppression of MAPK Phosphorylation: By blocking TLR4, this compound could prevent the phosphorylation and activation of MAPKs such as ERK and JNK.[2][3]

-

Inhibition of NF-κB Activation: The suppression of the MAPK pathway would lead to the inhibition of NF-κB activation.[2]

-

Downregulation of Pro-inflammatory Mediators: Consequently, the expression and production of iNOS, COX-2, TNF-α, IL-6, and PGE2 would be reduced.[2]

Experimental Protocols:

To investigate this anti-inflammatory hypothesis, the following experimental approaches, based on studies of Ciwujianoside C3, are recommended.

Table 2: Experimental Protocols for Investigating Anti-Inflammatory Effects

| Experiment | Detailed Methodology |

| LPS-Stimulated Macrophage Model | Cell Line: RAW 264.7 murine macrophages. Procedure: Pre-treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 200 ng/mL). Endpoints: Measure the production of nitric oxide (NO) using the Griess assay. Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandin (B15479496) E2 (PGE2) in the cell culture supernatant by ELISA.[2] |

| Western Blot Analysis | Procedure: Following the treatment protocol described above, lyse the RAW 264.7 cells. Endpoints: Determine the protein expression levels of iNOS, COX-2, and the phosphorylated forms of MAPKs (p-ERK, p-JNK) and NF-κB pathway components (p-p65, p-IκBα) by Western blotting.[2][3] |

| RT-qPCR Analysis | Procedure: Isolate total RNA from treated RAW 264.7 cells. Endpoints: Quantify the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to assess transcriptional regulation.[2] |

| Immunofluorescence Assay | Procedure: Treat RAW 264.7 cells as described and fix them for immunofluorescence staining. Endpoints: Visualize the nuclear translocation of the NF-κB p65 subunit using a specific antibody and fluorescence microscopy to confirm the inhibition of NF-κB activation.[2] |

Visualizing the Hypothesized Anti-Inflammatory Pathway:

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Anti-Cancer Hypothesis: Inhibition of ENO1-Plasminogen Interaction and TGF-β1 Activation

Based on the demonstrated anti-cancer activity of Ciwujianoside E against Burkitt lymphoma, a third hypothesis is that this compound may possess anti-proliferative and anti-invasive properties by targeting the enolase 1 (ENO1)-plasminogen interaction.[4] ENO1 is often overexpressed in cancer cells and plays a role in promoting cell proliferation, invasion, and epithelial-mesenchymal transition (EMT).[4]

This hypothesis suggests that this compound could act as an inhibitor of the interaction between ENO1 and plasminogen, thereby reducing the generation of plasmin and the subsequent activation of TGF-β1.[4] This would lead to the suppression of pro-tumorigenic signaling pathways like PI3K-AKT and EMT.[4]

Key Events in the Hypothesized Anti-Cancer Pathway:

-

Inhibition of ENO1-Plasminogen Interaction: this compound may directly bind to ENO1 and disrupt its interaction with plasminogen.[4]

-

Reduced Plasmin Generation: The blocked interaction would lead to a decrease in the conversion of plasminogen to plasmin.[4]

-

Suppression of TGF-β1 Activation: Reduced plasmin levels would result in decreased activation of latent TGF-β1.[4]

-

Inhibition of Pro-Tumorigenic Pathways: The suppression of TGF-β1 signaling would lead to the downregulation of the PI3K-AKT and EMT pathways.[4]

-

Anti-Proliferative and Anti-Invasive Effects: The overall outcome would be the inhibition of cancer cell proliferation and invasion.[4]

Experimental Protocols:

To test this anti-cancer hypothesis, the following experimental designs, inspired by research on Ciwujianoside E, are proposed.

Table 3: Experimental Protocols for Investigating Anti-Cancer Effects

| Experiment | Detailed Methodology |

| Cell Proliferation and Invasion Assays | Cell Lines: Burkitt lymphoma cell lines (e.g., Raji, Daudi). Procedure: Treat cells with various concentrations of this compound. Endpoints: Assess cell proliferation using MTT or BrdU incorporation assays. Evaluate cell invasion using Transwell invasion assays with Matrigel-coated chambers. |

| Co-Immunoprecipitation (Co-IP) and Pull-Down Assays | Procedure: Use cell lysates from treated and untreated cancer cells. Endpoints: Perform Co-IP with an anti-ENO1 antibody followed by Western blotting for plasminogen to determine if this compound disrupts the ENO1-plasminogen interaction. Conduct pull-down assays using recombinant ENO1 and plasminogen in the presence and absence of this compound. |

| Western Blot Analysis | Procedure: Treat cancer cells with this compound. Endpoints: Analyze the expression and phosphorylation status of key proteins in the PI3K-AKT pathway (p-PI3K, p-AKT) and markers of EMT (E-cadherin, N-cadherin, Vimentin) by Western blotting. |

| In Vivo Tumor Xenograft Model | Animal Model: Immunocompromised mice (e.g., NOD/SCID). Procedure: Subcutaneously inject Burkitt lymphoma cells to establish tumors. Once tumors are palpable, treat mice with this compound via a suitable route of administration. Endpoints: Monitor tumor growth over time. At the end of the study, excise tumors and perform immunohistochemical analysis for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and the targeted signaling pathways. |

Visualizing the Hypothesized Anti-Cancer Pathway:

Caption: Hypothesized anti-cancer mechanism of this compound.

Conclusion

The hypotheses presented in this technical guide provide a foundational framework for investigating the mechanism of action of this compound. By leveraging the knowledge gained from structurally related ciwujianosides, researchers can design targeted experiments to elucidate the specific signaling pathways modulated by this compound. The proposed neuroprotective, anti-inflammatory, and anti-cancer activities, if validated, would position this compound as a promising candidate for further drug development. Future research should focus on direct experimental validation of these hypotheses and a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. Ciwujianoside C Attenuates Cerebral Ischemia-Reperfusion Injury by Suppressing Ferroptosis via NNAT-Mediated Inhibition of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on triterpenoid saponins from Eleutherococcus senticosus

An In-depth Technical Guide to Triterpenoid (B12794562) Saponins (B1172615) from Eleutherococcus senticosus

Introduction

Eleutherococcus senticosus (Rupr. & Maxim.) Maxim., also known as Siberian Ginseng or Ciwujia, is a perennial woody shrub belonging to the Araliaceae family.[1][2] For centuries, its roots, rhizomes, and leaves have been utilized in traditional medicine across Northeast Asia for their adaptogenic properties, which are reputed to enhance physical endurance and resistance to stress.[3] Modern phytochemical research has identified a diverse array of bioactive compounds, including lignans (B1203133), flavonoids, polysaccharides, and notably, triterpenoid saponins.[3][4]

These saponins, particularly abundant in the leaves, are increasingly recognized for their significant pharmacological potential, especially their neuroprotective effects.[5][6] As research into natural drug candidates for neurodegenerative diseases intensifies, the triterpenoid saponins from E. senticosus present a compelling area of study. This technical guide provides a comprehensive literature review of these compounds, summarizing their chemical diversity, quantitative distribution, and the experimental protocols for their study, aimed at researchers, scientists, and professionals in drug development.

Classification of Triterpenoid Saponins in E. senticosus

The triterpenoid saponins identified in E. senticosus are primarily pentacyclic compounds, predominantly belonging to the oleanane-type.[7][8] These glycosidic molecules consist of a non-sugar aglycone (sapogenin) linked to one or more sugar chains. The main active saponins in the leaves are often referred to as ciwujianosides, while those in the roots are sometimes termed eleutherosides (a term that also includes non-saponin lignans and phenylpropanoids).[2] Recent studies have led to the isolation of numerous novel saponins, named eleusenticosides and ezoukoginosides.[6][9] A total of 82 triterpenoid saponins have been characterized from the shoots, leaves, fruits, and stems of the plant.[10]

The major classifications based on the aglycone structure are summarized in the table below.

Table 1: Major Triterpenoid Saponins Identified in Eleutherococcus senticosus

| Saponin (B1150181) Name/Series | Aglycone Type | Primary Plant Part | Reference |

| Ciwujianosides (e.g., B, C1, C2, C4) | Oleanane-type, Noroleanane-type | Leaves | [2] |

| Eleusenticosides (A-O) | Oleanane-type | Leaves | [8][9] |

| Ezoukoginosides (A-G) | Oleanane-type | Leaves | [6] |

| Saponin PE | Oleanane-type | Leaves | [1] |

| Hederasaponin B | Oleanane-type | Shoots | [10] |

| Protoprimulagenin A Glycosides | Oleanane-type (Epoxyoleanane) | Roots | [11] |

Caption: Main aglycone classifications of triterpenoid saponins in E. senticosus.

Quantitative Data Presentation